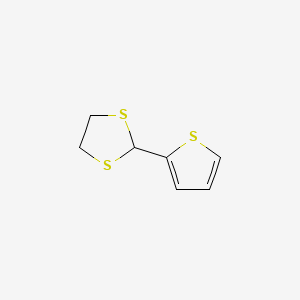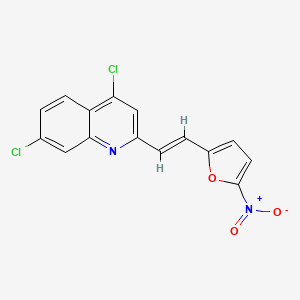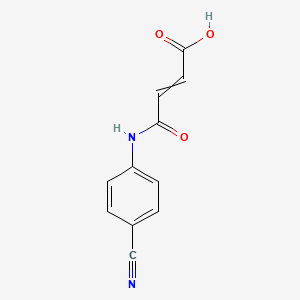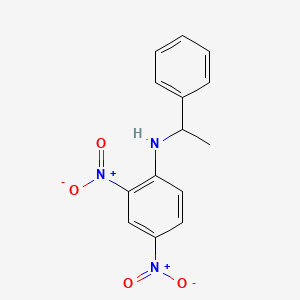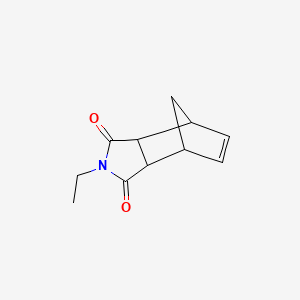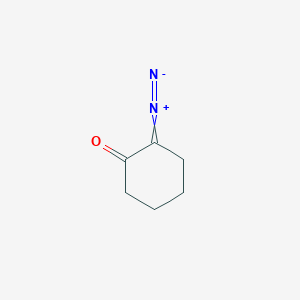
2-Diazocyclohexanone
Overview
Description
2-Diazocyclohexanone is a diazo compound . It is a yellow-orange liquid and is used in various organic synthesis procedures .
Synthesis Analysis
2-Diazocyclohexanone can be synthesized from 2-(hydroxymethylene)cyclohexanone . The process involves cooling the flask containing the reactants in an ice-salt bath and adding p-toluenesulfonyl azide with vigorous mechanical stirring . After stirring, a solution of potassium hydroxide in water is added, and the mixture is stirred at room temperature . The resulting emulsion is then placed in a separatory funnel, and the dichloromethane layer is separated . The solvent is then removed on a rotary evaporator until the weight of the residue is constant, yielding 2-diazocyclohexanone .Molecular Structure Analysis
The molecular formula of 2-Diazocyclohexanone is C6H8N2O . It belongs to the class of organic compounds known as cyclic ketones .Chemical Reactions Analysis
2-Diazocyclohexanone can undergo the Wolff rearrangement, which allows the generation of ketenes from α-diazoketones . It can also react with azodicarboxylic acid esters .Physical And Chemical Properties Analysis
The molecular weight of 2-Diazocyclohexanone is 124.14 g/mol . More detailed physical and chemical properties can be determined using techniques such as thermal analysis .Scientific Research Applications
1. Nitric Oxide Donors in Melanoma Treatment
2-Diazocyclohexanone derivatives like O2-(6-oxocyclohex-1-en-1-yl)methyl diazen-1-ium-1,2-diolate have shown promise in melanoma treatment. These compounds can simultaneously release nitric oxide and an active 3-glutathionyl-2-exomethylene-cyclohexanone in the presence of GSH/GSTπ. This results in significant anti-proliferative and anti-metastatic activities against melanoma, including the repression of migration, invasion, and lateral migration of metastatic B16-BL6 cells (Bai et al., 2017).
2. Photochromes in Photopharmacology
Nitrogen-bridged diazocines, a class of compounds including 2-diazocyclohexanone derivatives, exhibit superior photo-physical properties for applications in photopharmacology. Their ability to switch wavelengths and high quantum yields make them suitable for medical applications like deep tissue penetration (Lentes et al., 2019).
3. Synthesis of Fused Nitrogen Heterocycles
Using molten elemental sulfur as a medium, 2-diazocyclohexanone derivatives can be synthesized into fused diaza heterocycles. This process is notable for its tolerance to a wide range of functional groups and is applicable to oxidation-sensitive compounds (Nguyen & Retailleau, 2017).
4. Catalytic Oxidation in Chemical Engineering
2-Diazocyclohexanone derivatives are used in the synthesis of metal complexes that demonstrate significant catalytic activities. These complexes are effective in the selective oxidation of various organic compounds, including cyclohexane and styrene, under microwave power (Uruş, Adıgüzel, & İncesu, 2016).
5. Synthesis of Energetic Materials
Compounds like 2,2'-Dinitramino-5,5'-bi(1-oxa-3,4-diazole), derived from 2-diazocyclohexanone, have been synthesized as potential leads for new anticancer drugs. They possess high calculated detonation performance, ideal for applications in energetic materials (Hermann et al., 2017).
6. Catalytic Synthesis in Organic Chemistry
2-Diazocyclohexanone derivatives are used in stereoselective Csp(3) -Csp(2) bond-forming reactions. These reactions are crucial for the construction of disubstituted cyclohexanes with high regio- and stereoselectivity, which are significant in the development of various organic compounds (Plaza, Pérez-Aguilar, & Valdés, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The potential of diazo compounds like 2-Diazocyclohexanone for multicomponent approach is one of the most rapidly developing areas . This includes exploring their reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation .
properties
IUPAC Name |
2-diazocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNUBZPACCOTQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=[N+]=[N-])C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453706 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diazocyclohexanone | |
CAS RN |
3242-56-6 | |
| Record name | 2-diazocyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

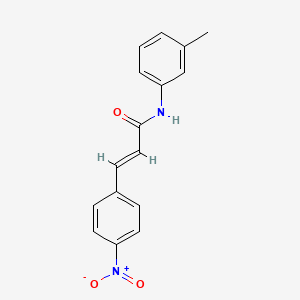
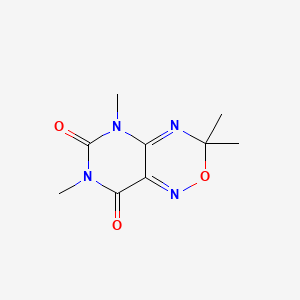
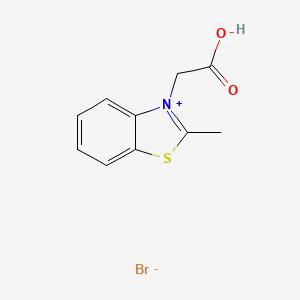



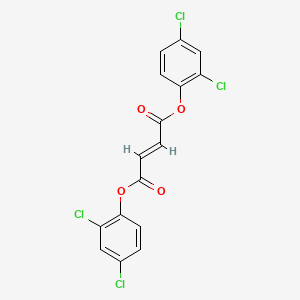
![3-Amino-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B1655067.png)

